molecular formula C25H28O11 B1219810 Bipinnatin A CAS No. 99552-28-0

Bipinnatin A

Cat. No.: B1219810
CAS No.: 99552-28-0
M. Wt: 504.5 g/mol
InChI Key: SETTUTVEWZFWRZ-RTNZLAPYSA-N
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Description

Bipinnatin A is a cembrane-type diterpenoid isolated from the Caribbean gorgonian coral Pseudopterogorgia bipinnata. It exhibits notable biological activities, including cytotoxicity against the P388 murine leukemia cell line (IC₅₀ = 0.9 μg/mL) . Structurally, it features a 14-membered cembrane backbone with an α,β-unsaturated carbonyl group at C15–C17 and an epoxide moiety at C11–C12, both critical for its bioactivity . This compound also demonstrates neurotoxic properties, irreversibly blocking nicotinic acetylcholine receptors (nAChRs) through covalent modification of the α-subunit . Its synthesis involves complex stereoselective strategies, including silver-promoted γ-alkylation and Cr(II)-mediated macrocyclization .

Properties

CAS No.

99552-28-0

Molecular Formula

C25H28O11

Molecular Weight

504.5 g/mol

IUPAC Name

methyl 2-[(2S,4R,5R,14R)-2,5-diacetyloxy-7,12-dimethyl-17-oxo-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-4-yl]prop-2-enoate

InChI

InChI=1S/C25H28O11/c1-10-7-15-20-24(5,35-20)9-16-21-25(36-21,23(29)34-16)17(31-12(3)26)8-14(11(2)22(28)30-6)19(18(10)33-15)32-13(4)27/h7,14,16-17,19-21H,2,8-9H2,1,3-6H3/t14-,16-,17+,19-,20?,21?,24?,25?/m1/s1

InChI Key

SETTUTVEWZFWRZ-RTNZLAPYSA-N

SMILES

CC1=C2C(C(CC(C34C(O3)C(CC5(C(O5)C(=C1)O2)C)OC4=O)OC(=O)C)C(=C)C(=O)OC)OC(=O)C

Isomeric SMILES

CC1=C2[C@@H]([C@H](C[C@@H](C34C(O3)[C@@H](CC5(C(O5)C(=C1)O2)C)OC4=O)OC(=O)C)C(=C)C(=O)OC)OC(=O)C

Canonical SMILES

CC1=C2C(C(CC(C34C(O3)C(CC5(C(O5)C(=C1)O2)C)OC4=O)OC(=O)C)C(=C)C(=O)OC)OC(=O)C

Synonyms

ipinnatin A
bipinnatin-A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues within the Bipinnatin Family
Compound Structural Features Biological Activity IC₅₀ (P388 Murine Cells) References
Bipinnatin A α,β-unsaturated carbonyl (C15–C17), C11–C12 epoxide Cytotoxicity, neurotoxicity (nAChR blockade) 0.9 μg/mL
Bipinnatin B Similar to A, additional hydroxylation Cytotoxicity, stronger nAChR binding than Lophotoxin (LTX) 3.2 μg/mL
Bipinnatin D Epoxide at C11–C12, lacks α,β-unsaturated carbonyl Moderate cytotoxicity 1.5 μg/mL
Bipinnatin C No α,β-unsaturated carbonyl Weak cytotoxicity (IC₅₀ = 46.6 μg/mL) 46.6 μg/mL
Bipinnatin J Furan-containing cembrane precursor Biosynthetic precursor to kallolide A; no significant cytotoxicity in NCI 60-cell panel N/A

Key Observations :

  • The α,β-unsaturated carbonyl group at C15–C17 is essential for cytotoxicity, as its absence (e.g., Bipinnatin C) drastically reduces activity .
  • Bipinnatin J, a biosynthetic precursor, lacks cytotoxicity but serves as a photochemical substrate for generating pseudopterane diterpenes like kallolide A .
Functional Analogues: Neurotoxic Cembranoids
  • Lophotoxin (LTX): A cembranoid from Pseudopterogorgia species, LTX irreversibly inhibits nAChRs by targeting Trp-190 in the α-subunit. Bipinnatin B shows comparable binding affinity but higher potency in Torpedo californica receptors .
  • Pinnatin A: A structurally distinct cembranoid with broad cytotoxicity (10⁻⁵ M against renal, ovarian, and leukemia cells), outperforming Bipinnatin I in specificity .

Molecular Interactions and Stability

Protein Binding Affinity and Dynamics
  • This compound binds to Listeria InlA protein with a docking score of -9.5 kcal/mol, forming hydrogen bonds with Ser173 and Asp213, and hydrophobic interactions with Phe150 .
  • Epispongiadiol, a non-cembranoid comparator, exhibits similar binding affinity (-9.5 kcal/mol) but superior structural stability in 100 ns molecular dynamics (MD) simulations, as evidenced by lower RMSD fluctuations .
Structural Determinants of Bioactivity
  • α,β-Unsaturated Carbonyl : Enhances electrophilic reactivity, enabling covalent modification of target proteins (e.g., nAChRs) .
  • Epoxide Groups : Contribute to metabolic stability but may reduce solubility, impacting pharmacokinetics .

Q & A

Q. How is Bipinnatin A structurally characterized, and what analytical methods are essential for confirming its identity?

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

Methodological Answer:

  • Total synthesis often involves stereoselective cyclization and oxidation steps. Key intermediates (e.g., decahydroazulene scaffolds) require chiral catalysts or enzymatic resolution.
  • Detailed experimental procedures must include solvent systems, reaction temperatures, and purification methods (e.g., column chromatography, recrystallization) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers design a PICOT framework-based study to investigate this compound’s bioactivity in vitro?

Methodological Answer:

  • P (Population): Target cell lines (e.g., cancer cells, microbial strains).
  • I (Intervention): this compound at varying concentrations.
  • C (Comparison): Positive controls (e.g., standard chemotherapeutic agents) and vehicle controls.
  • O (Outcome): Quantified metrics (e.g., IC₅₀, apoptosis markers).
  • T (Time): Exposure duration (e.g., 24–72 hours).
  • Use FINER criteria to evaluate feasibility, novelty, and relevance .

Q. What strategies resolve contradictions in reported pharmacological data for this compound (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Conduct meta-analysis to identify variables affecting outcomes:
  • Experimental variables : Cell line heterogeneity, assay protocols (MTT vs. ATP-based).
  • Compound purity : Validate via HPLC and elemental analysis.
  • Statistical rigor : Apply ANOVA with post-hoc tests to assess significance.
    • Iterative re-testing under standardized conditions is critical .

Q. How should researchers synthesize conflicting findings on this compound’s mechanism of action across studies?

Methodological Answer:

  • Categorize evidence by methodology (e.g., proteomics vs. transcriptomics) and biological models.
  • Use systematic review frameworks to assess bias (e.g., PRISMA guidelines).
  • Highlight knowledge gaps (e.g., unknown protein targets) for future studies .

Q. What are the best practices for ensuring experimental reproducibility in this compound research?

Methodological Answer:

  • Document all parameters:
  • Synthetic routes : Catalyst batches, reaction yields.
  • Biological assays : Passage numbers of cell lines, serum sources.
    • Share raw data and protocols in supplementary materials.
    • Adhere to NIH preclinical reporting guidelines .

Q. How can researchers evaluate the novelty of this compound derivatives using computational and experimental approaches?

Methodological Answer:

  • In silico : Molecular docking to predict binding affinity vs. known targets (e.g., kinases).
  • In vitro : High-throughput screening against diverse disease models.
  • Compare structural novelty via cheminformatics tools (e.g., Tanimoto similarity indices) .

Data Contradiction and Validation

Q. What methodologies address discrepancies in this compound’s reported spectral data?

Methodological Answer:

  • Replicate experiments using identical instrumentation (e.g., 600 MHz NMR).
  • Cross-validate with independent labs and reference standards.
  • Publish raw spectral files in open-access repositories for peer scrutiny .

Q. How to design a study analyzing this compound’s structure-activity relationships (SAR) with statistical rigor?

Methodological Answer:

  • Use multivariate regression to correlate substituent effects (e.g., hydroxyl groups) with bioactivity.
  • Include negative controls (e.g., structurally related inactive analogs).
  • Apply false discovery rate (FDR) corrections for high-dimensional data .

Literature and Synthesis

Q. What systematic approaches identify knowledge gaps in this compound research?

Methodological Answer:

  • Conduct scoping reviews using databases (SciFinder, PubMed) with keywords: “this compound,” “diterpenoid bioactivity.”
  • Map findings to biomedical ontologies (e.g., Gene Ontology) to uncover understudied pathways.
  • Use citation tracing to track seminal studies and emerging trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bipinnatin A
Reactant of Route 2
Reactant of Route 2
Bipinnatin A

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